molecular formula C₁₃H₂₃ClO₄ B1142374 tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 521974-01-6

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No. B1142374
M. Wt: 278.77
InChI Key:
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Description

Tert-Butyl acetate is a colorless liquid with a mild odor . It is used in various applications due to its properties . Tert-Butyl cyanoacetate is also a commonly used compound in the synthesis of various organic compounds .


Synthesis Analysis

Tert-Butyl cyanoacetate is used in the synthesis of vinylogous urea . It is also used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .


Molecular Structure Analysis

Tert-Butyl acetate has the linear formula CH3COOC(CH3)3 and a molecular weight of 116.16 . Tert-Butyl cyanoacetate has the linear formula NCCH2COOC(CH3)3 and a molecular weight of 141.17 .


Chemical Reactions Analysis

Tert-Butyl acetate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Tert-Butyl acetate is a colorless liquid that floats on water and produces an irritating vapor . It is highly flammable and insoluble in water .

Scientific Research Applications

Synthesis of Atorvastatin

  • Atorvastatin Synthesis: A new synthesis method for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a critical intermediate in atorvastatin synthesis, was developed using the Henry reaction, demonstrating an effective pathway for producing this widely used cholesterol-lowering medication (S. Rádl, 2003).
  • Chiron Synthesis Improvement: Research has improved the practical synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate for atorvastatin's key chiral side-chain, highlighting a nine-step route from (R)-epichlorohydrin with high yield and purity, optimizing the production process of this essential statin (Fangjun Xiong et al., 2014).
  • Efficient Total Synthesis: An efficient enantioselective total synthesis pathway for atorvastatin calcium using tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl) acetate as a key precursor has been reported, highlighting the potential for industrial-scale production of this drug (Naresh Vempala et al., 2022).

Statin Side Chain Synthesis

  • Statins' Chiral Side Chain: Efficient synthesis of derivatives as chiral side chains for statins, utilizing tert-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, provides a method for creating various statin medications, showcasing the versatility of these intermediates in drug development (Choi Hyeong-Wook & Hyunik Shin, 2008).

Safety And Hazards

Tert-Butyl acetate is highly flammable and can form explosive mixtures with air . It is also an irritant to the eyes and throat .

properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

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